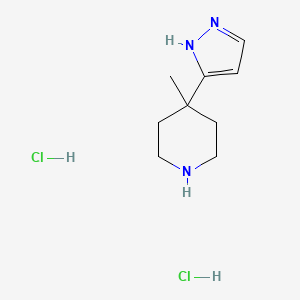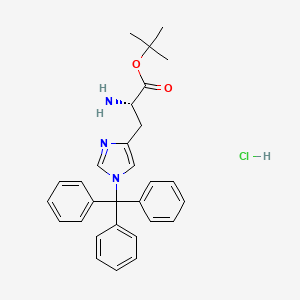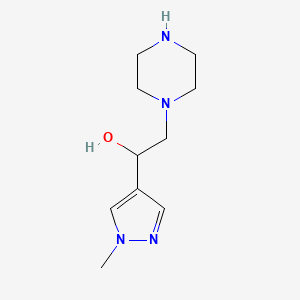![molecular formula C11H14N2O B1466484 2-(Benzo[d]oxazol-2-yl)butan-1-amin CAS No. 1466916-32-4](/img/structure/B1466484.png)
2-(Benzo[d]oxazol-2-yl)butan-1-amin
Übersicht
Beschreibung
“2-(Benzo[d]oxazol-2-yl)butan-1-amine” is a compound that belongs to the class of benzoxazoles . Benzoxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine involves the use of 2-(benzo[d]oxazol-2-yl)aniline as a starting material . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of 2-(Benzo[d]oxazol-2-yl)butan-1-amine can be confirmed by IR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzo[d]oxazol-2-yl)butan-1-amine” can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Benzoxazol-Einheit von 2-(Benzo[d]oxazol-2-yl)butan-1-amin ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Es wurde bei der Entwicklung neuer synthetischer Wege zu substituierten Imidazolen verwendet, die für die Herstellung von Funktionsmaterialien für Elektronik und Spintronik von Bedeutung sind . Die Vielseitigkeit dieser Verbindung ermöglicht die Bildung komplexer Strukturen wie Imidazolringe aus einfacheren Methanimingruppen.
Antibakterielle Aktivität
Benzoxazolderivate, einschließlich This compound, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Sie haben Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie Pilzstämmen gezeigt . Dies macht sie zu wertvollen Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Antitumor-Eigenschaften
Untersuchungen haben gezeigt, dass Benzoxazolderivate eine signifikante Antitumoraktivität aufweisen können. Einige Studien haben die zytotoxischen Wirkungen dieser Verbindungen gegen verschiedene Krebszelllinien hervorgehoben, darunter Ovar-, Lungen-, Harnblasen- und Gebärmutterhalskrebszellen . Die Fähigkeit, Apoptose in Krebszellen zu induzieren, macht This compound zu einem vielversprechenden Molekül für die Krebsforschung.
Pharmakologische Bewertung
Die pharmakologischen Eigenschaften von Benzoxazolderivaten sind ein Bereich der aktiven Forschung. Es wurden Studien mit molekularer Modellierung und pharmakologischer Bewertung durchgeführt, um die Interaktion dieser Verbindungen mit biologischen Zielmolekülen zu verstehen . Diese Forschung unterstützt die Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Profil der biologischen Aktivität
Benzoxazol und seine Derivate sind für ein breites Spektrum an biologischen Aktivitäten bekannt. Sie wurden aufgrund ihrer pharmakologischen Aktivitäten, zu denen entzündungshemmende, antihistaminische und antiparkinsonische Wirkungen gehören, als Zwischenprodukte bei der Herstellung neuer biologischer Materialien verwendet . Diese breite Palette an Aktivitäten bietet zahlreiche Möglichkeiten für wissenschaftliche Erkundungen.
Anwendungen in der Materialwissenschaft
Die strukturellen Eigenschaften von Benzoxazolderivaten machen sie für Anwendungen in der Materialwissenschaft geeignet. Sie können bei der Synthese von Materialien mit bestimmten elektronischen Eigenschaften verwendet werden, die für die Entwicklung fortschrittlicher elektronischer Geräte unerlässlich sind .
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it is plausible that 2-(Benzo[d]oxazol-2-yl)butan-1-amine may interact with similar targets.
Mode of Action
It is known that benzoxazole derivatives can interact with various biological receptors due to their structural similarity to the nucleic bases adenine and guanine . This allows them to easily interact with biological receptors, potentially leading to a variety of pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzo[d]oxazol-2-yl)butan-1-amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. In addition, it is stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. 2-(Benzo[d]oxazol-2-yl)butan-1-amine is toxic and should be handled with care. In addition, it can be difficult to purify and its solubility in water is limited.
Zukünftige Richtungen
The potential applications of 2-(Benzo[d]oxazol-2-yl)butan-1-amine are far-reaching and there are a number of future directions for research. One area of research that is of particular interest is the development of new therapeutic agents based on the structure and mechanism of action of 2-(Benzo[d]oxazol-2-yl)butan-1-amine. In addition, further research into the biochemical and physiological effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine could lead to a better understanding of the role of enzymes in disease. Finally, further research into the synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine could lead to the development of more efficient and cost-effective methods of synthesis.
Biochemische Analyse
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These interactions are crucial as they can influence the compound’s biochemical properties and its potential therapeutic effects. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting or activating their functions.
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from β-amyloid-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to changes in gene expression and cellular metabolism, thereby enhancing cell survival and function.
Molecular Mechanism
At the molecular level, 2-(Benzo[d]oxazol-2-yl)butan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a good binding affinity towards PGHS protein, with a docking score of −9.4 kcal/mol . This binding interaction can inhibit the enzyme’s activity, thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)butan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the overall metabolic flux. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of prostaglandins . These interactions can affect metabolite levels and the compound’s overall metabolic profile.
Transport and Distribution
The transport and distribution of 2-(Benzo[d]oxazol-2-yl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUOQEGRJFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)
![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)






![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)
![4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466421.png)
